molecular formula C14H12BFN2O5 B12868290 2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid

2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid

Cat. No.: B12868290
M. Wt: 318.07 g/mol
InChI Key: UOLFNPGGUUSEKJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid typically involves the reaction of 2-fluoro-5-bromobenzene with N-methyl-N-(2-nitrophenyl)carbamate in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water are commonly used solvents.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation or hydrolysis of the boronic acid group.

Scientific Research Applications

2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid is its participation in Suzuki-Miyaura coupling reactions. In this process, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium center.

    Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and is regenerated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C14H12BFN2O5

Molecular Weight

318.07 g/mol

IUPAC Name

[2-fluoro-5-[methyl-(2-nitrophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H12BFN2O5/c1-17(12-4-2-3-5-13(12)18(22)23)14(19)9-6-7-11(16)10(8-9)15(20)21/h2-8,20-21H,1H3

InChI Key

UOLFNPGGUUSEKJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N(C)C2=CC=CC=C2[N+](=O)[O-])F)(O)O

Origin of Product

United States

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